molecular formula C20H17F3N2O2 B4919074 4-phenyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide

4-phenyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide

Cat. No.: B4919074
M. Wt: 374.4 g/mol
InChI Key: HIMURAVJUDMTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-N’-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide is a complex organic compound characterized by the presence of a phenyl group, a trifluoroacetyl group, and a cyclopentenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N’-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide typically involves the reaction of 4-phenylbenzohydrazide with 2,2,2-trifluoroacetylcyclopentene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 4-phenyl-N’-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N’-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-phenyl-N’-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenyl-N’-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A related compound with a trifluoroacetyl group attached to a phenyl ring.

    4’-Bromo-2,2,2-trifluoroacetophenone: Similar structure but with a bromine substituent.

    1,1,1-Trifluoro-3-phenyl-2-propanone: Another trifluoroacetyl-containing compound with a different carbon backbone.

Uniqueness

4-phenyl-N’-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide is unique due to the presence of both a cyclopentenyl ring and a trifluoroacetyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

4-phenyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c21-20(22,23)18(26)16-7-4-8-17(16)24-25-19(27)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-3,5-6,9-12,24H,4,7-8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMURAVJUDMTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C1)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.